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Compound of Interest

Compound Name: Monoethyl pimelate

Cat. No.: B1582420 Get Quote

CAS Number: 33018-91-6

Chemical Structure:

SMILES: CCOC(=O)CCCCCC(O)=O

Introduction
Monoethyl pimelate, also known as 7-ethoxy-7-oxoheptanoic acid or ethyl hydrogen pimelate,

is a dicarboxylic acid monoester that has garnered significant interest in the fields of medicinal

chemistry and drug development.[1][2] Its linear seven-carbon backbone, with a carboxylic acid

at one terminus and an ethyl ester at the other, provides a versatile scaffold for chemical

modification. This guide offers an in-depth overview of monoethyl pimelate, including its

physicochemical properties, synthesis, and key applications, with a focus on its role as a linker

in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of monoethyl pimelate is

essential for its effective use in research and development. The following table summarizes key

quantitative data.
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Property Value Reference

Molecular Formula C9H16O4 [1]

Molecular Weight 188.22 g/mol [1]

Appearance Colorless liquid [1]

Boiling Point 162 °C at 8 mmHg

Density 1.06 g/cm³

Storage Temperature 2-8°C [1]

Solubility and Stability:

While comprehensive quantitative solubility data in various organic solvents is not readily

available in published literature, its structure suggests good solubility in polar organic solvents

such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. The ester

linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, and the

compound's stability should be considered when designing long-term experiments or

formulations. Thermal stability is generally good at recommended storage temperatures, but

decomposition may occur at elevated temperatures.

Synthesis of Monoethyl Pimelate
The synthesis of monoethyl pimelate typically involves the selective mono-esterification of

pimelic acid. While a specific, detailed protocol for the ethyl ester is not widely published, a

general and representative procedure based on the Fischer esterification of dicarboxylic acids

is provided below. This method relies on using a large excess of the dicarboxylic acid to favor

the formation of the monoester.

Experimental Protocol: Selective Mono-esterification of
Pimelic Acid
Materials:

Pimelic acid
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Anhydrous ethanol

Concentrated sulfuric acid (catalyst)

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a

significant molar excess of pimelic acid in anhydrous ethanol. For example, a 5:1 molar ratio

of pimelic acid to ethanol can be used.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2%

of the mass of pimelic acid) to the reaction mixture.

Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary

evaporator.

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the

organic layer sequentially with water and saturated sodium bicarbonate solution to remove

unreacted pimelic acid and the acid catalyst. Finally, wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude monoethyl pimelate.

Purification: The crude product can be further purified by vacuum distillation or column

chromatography on silica gel.

Logical Workflow for Synthesis:

Pimelic Acid

Reflux (4-6h)

Anhydrous Ethanol H2SO4 (catalyst)

Work-up & Extraction

Purification

Monoethyl Pimelate

Click to download full resolution via product page

Caption: Synthesis workflow for monoethyl pimelate.

Application in PROTAC Drug Development
A primary and highly significant application of monoethyl pimelate is its use as a linker in the

design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the

degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker
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component of a PROTAC is crucial as it dictates the spatial orientation of the POI and the E3

ligase, thereby influencing the efficiency of ubiquitination and subsequent degradation.

Monoethyl pimelate's alkyl chain provides flexibility, while the terminal carboxylic acid and

ester groups offer convenient handles for conjugation to the POI-binding ligand and the E3

ligase-binding ligand.

Role in BCL-XL Degraders
Monoethyl pimelate has been identified as a linker for the synthesis of PROTACs targeting

the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[3] Overexpression of BCL-XL

is a known resistance mechanism in many cancers. PROTACs that induce the degradation of

BCL-XL are a promising therapeutic strategy.

The synthesis of a BCL-XL PROTAC using a monoethyl pimelate-derived linker typically

involves a multi-step process. The carboxylic acid end of monoethyl pimelate can be

activated and coupled to an amine-functionalized E3 ligase ligand, such as a derivative of the

von Hippel-Lindau (VHL) ligand. Subsequently, the ethyl ester can be hydrolyzed to a

carboxylic acid, which is then coupled to a BCL-XL inhibitor.

Experimental Protocol: Representative Synthesis of a
PROTAC using an Alkyl Linker
The following is a generalized protocol for the coupling of a linker like monoethyl pimelate to

an E3 ligase ligand and a POI ligand.

Materials:

Monoethyl pimelate

VHL ligand with an available amine group

BCL-XL inhibitor with an available amine or hydroxyl group

Coupling reagents (e.g., HATU, HOBt, EDC)

Amine base (e.g., DIPEA)
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Anhydrous DMF or DMSO

Lithium hydroxide (for ester hydrolysis)

Purification supplies (e.g., HPLC)

Procedure:

Coupling to E3 Ligase Ligand:

Dissolve monoethyl pimelate, the VHL ligand, HATU, and HOBt in anhydrous DMF.

Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

Monitor the reaction by LC-MS.

Upon completion, purify the product (VHL-linker conjugate) by preparative HPLC.

Ester Hydrolysis:

Dissolve the VHL-linker conjugate in a mixture of THF and water.

Add lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed

(monitor by LC-MS).

Neutralize the reaction with a mild acid and extract the product.

Coupling to POI Ligand:

Dissolve the hydrolyzed VHL-linker intermediate, the BCL-XL inhibitor, HATU, and HOBt in

anhydrous DMF.

Add DIPEA and stir at room temperature until the reaction is complete.

Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathway and Experimental Workflow:
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The following diagrams illustrate the general mechanism of action of a PROTAC and the

experimental workflow to assess its efficacy.

PROTAC Mechanism of Action

PROTAC
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Caption: PROTAC-mediated protein degradation pathway.
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Experimental Workflow for PROTAC Evaluation

Cell Culture
(Cancer Cell Line)

PROTAC Treatment
(Varying Concentrations)

Cell Lysis

Cell Viability Assay
(e.g., MTS, CellTiter-Glo)

Western Blot Analysis
(for POI levels)

Data Analysis
(DC50, IC50)

Click to download full resolution via product page

Caption: Workflow for evaluating PROTAC efficacy.

Conclusion
Monoethyl pimelate is a valuable chemical entity with significant applications in modern drug

discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward

structure and versatile chemical handles make it an attractive building block for the construction

of complex bioactive molecules. The information and protocols provided in this technical guide

are intended to support researchers and scientists in leveraging the potential of monoethyl
pimelate in their drug development endeavors. Further research into its properties and

applications is warranted to fully explore its utility in developing novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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